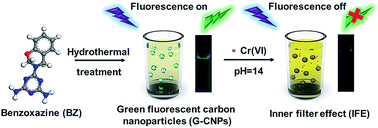Basophilic green fluorescent carbon nanoparticles derived from benzoxazine for the detection of Cr(vi) in a strongly alkaline environment†
RSC Advances Pub Date: 2018-02-15 DOI: 10.1039/C7RA10814A
Abstract
Fluorescent probes for heavy or transition metal ions in extreme environments are crucially important for practical use. In this work, basophilic green fluorescent carbon nanoparticles (G-CNPs) were synthesized by one-pot hydrothermal treatment of benzoxazine in NaOH aqueous solution. These G-CNPs showed favorable dispersibility in strongly alkaline conditions due to the abundant functional groups on their surface. Based on their good photoluminescence properties and excellent stability, the G-CNPs could be used to detect Cr(VI) in a strongly alkaline environment (pH = 14) through a fluorescence quenching effect. This detection process was achieved selectively among 17 anions within 30 seconds and the limitation was 0.58 μM (S/N = 3). It was revealed that the fluorescence turn-off process was caused by the inner filter effect (IFE) of Cr(VI). This study developed efficient fluorescence sensors based on fluorescent carbon nanoparticles, which could be used in strongly alkaline environments.


Recommended Literature
- [1] A morphology, porosity and surface conductive layer optimized MnCo2O4 microsphere for compatible superior Li+ ion/air rechargeable battery electrode materials†
- [2] An Ag-grid/graphene hybrid structure for large-scale, transparent, flexible heaters†
- [3] Thermoregulated phase-separable rhodium nanoparticle catalyst for selective hydrogenation of α,β-unsaturated aldehydes and ketones†
- [4] Back cover
- [5] Simultaneous two and three photon resonant enhancement of third-order NLO susceptibility in an azo-dye functionalized polymer film†
- [6] Manipulating Ru oxidation within electrospun carbon nanofibers to boost hydrogen and oxygen evolution for electrochemical overall water splitting†
- [7] Proteomic analysis of the earthworm Eisenia fetida exposed to oxytetracycline in soil
- [8] Metal–biomolecule frameworks (BioMOFs): a novel approach for “green” optoelectronic applications†
- [9] The chemistry and biology of organic guanidine derivatives
- [10] Highly efficient single-layer organic light-emitting devices based on a bipolar pyrazine/carbazole hybrid host material†










